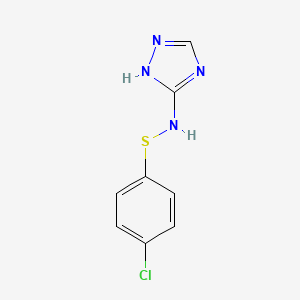

Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl-

Description

Nomenclature and IUPAC Classification

The systematic nomenclature of benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1556478-86-4, providing a unique identifier for research and commercial applications. The systematic name reflects the hierarchical naming convention where the benzenesulfonic acid serves as the parent structure, with the chloro substituent designated at the 4-position and the triazole moiety attached through an amide linkage.

Alternative nomenclature systems recognize this compound as 4-chloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide, emphasizing the sulfonamide functional group formed between the sulfonic acid and triazole components. This naming convention is particularly prevalent in pharmaceutical literature, where the sulfonamide designation immediately conveys important structural and potentially biological information to researchers and clinicians.

| Property | Value | Classification |

|---|---|---|

| Molecular Formula | C₈H₇ClN₄S | Organosulfur Heterocycle |

| Molecular Weight | 226.69 g/mol | Medium Molecular Weight |

| Chemical Abstracts Service Number | 1556478-86-4 | Unique Chemical Identifier |

| International Union of Pure and Applied Chemistry Name | Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- | Systematic Nomenclature |

| Alternative Name | 4-chloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide | Pharmaceutical Nomenclature |

The molecular formula C₈H₇ClN₄S indicates the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, four nitrogen atoms, and one sulfur atom, confirming the complex heterocyclic nature of this compound. The systematic classification places this compound within the broader category of heterocyclic sulfonic acids, specifically those containing triazole substituents, which represents a specialized subset of organic chemistry with significant pharmaceutical and industrial relevance.

The compound's classification as both a sulfonic acid derivative and a triazole-containing heterocycle positions it at the intersection of multiple chemical disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. This dual classification reflects the compound's potential for diverse applications and its importance as a synthetic intermediate in the preparation of more complex molecular structures.

Historical Development in Heterocyclic Sulfonic Acid Chemistry

The historical development of heterocyclic sulfonic acid chemistry traces its origins to the early nineteenth century, when fundamental discoveries in organic chemistry laid the groundwork for understanding both sulfonic acid functionality and heterocyclic ring systems. According to historical records, the systematic study of heterocyclic chemistry began in the 1800s, with significant early developments including Brugnatelli's separation of alloxan from uric acid in 1818 and Dobereiner's conversion of starch into furan furfural using sulfuric acid in 1832. These early investigations established the foundation for understanding how sulfur-containing functional groups could be incorporated into complex organic structures.

The evolution of sulfonic acid chemistry developed in parallel with advances in heterocyclic chemistry throughout the nineteenth and early twentieth centuries. The International Union of Pure and Applied Chemistry definition of sulfonic acids as compounds containing the HS(=O)₂OH functional group and its hydrocarbyl derivatives provided the theoretical framework for understanding these important chemical entities. This systematic classification enabled researchers to develop more sophisticated approaches to synthesizing complex sulfonic acid derivatives, including those containing heterocyclic components.

The specific development of triazole-containing sulfonic acids represents a more recent advancement in heterocyclic chemistry, emerging from the growing understanding of triazole ring systems and their biological significance. The 1,2,4-triazole ring system, which forms the heterocyclic component of benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl-, gained particular attention in pharmaceutical chemistry due to its metabolic stability and ability to serve as a bioisostere for other functional groups. This recognition led to intensive research efforts focused on incorporating triazole functionality into various chemical scaffolds, including sulfonic acid derivatives.

| Time Period | Development | Significance |

|---|---|---|

| 1818 | Brugnatelli separates alloxan from uric acid | Early heterocyclic compound isolation |

| 1832 | Dobereiner converts starch to furfural using sulfuric acid | First systematic heterocyclic synthesis |

| 1834 | Runge produces pyrrole from bone distillation | Expansion of heterocyclic chemical knowledge |

| 1906 | Friedlander synthesizes indigo dye | Industrial applications of heterocyclic chemistry |

| 1951 | Chargaff's rules highlight role of purines and pyrimidines | Recognition of biological importance |

| Modern Era | Development of triazole-sulfonic acid conjugates | Advanced pharmaceutical applications |

The modern synthesis of compounds like benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- represents the culmination of decades of research in both sulfonic acid and triazole chemistry. Contemporary synthetic approaches typically involve the coupling of 4-chlorobenzenesulfonyl chloride with 3-amino-1,2,4-triazole under controlled conditions, demonstrating the sophisticated level of synthetic control achieved in modern heterocyclic chemistry. This synthetic methodology reflects the integration of classical organic chemistry principles with modern understanding of reaction mechanisms and stereochemical control.

The continued development of heterocyclic sulfonic acid chemistry has been driven by the recognition that these compounds possess unique properties that make them valuable in pharmaceutical applications. The combination of sulfonic acid functionality, which provides water solubility and metabolic stability, with triazole heterocyclic systems, which offer biological activity and synthetic versatility, has created a new class of chemical entities with significant potential for drug development and other advanced applications. This historical progression from simple heterocyclic compounds to complex multifunctional derivatives like benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- illustrates the remarkable evolution of organic chemistry and its continuing impact on modern science and technology.

Properties

IUPAC Name |

N-(4-chlorophenyl)sulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-6-1-3-7(4-2-6)14-13-8-10-5-11-12-8/h1-5H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJBKPSBOMZUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SNC2=NC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234461 | |

| Record name | Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85259-71-8 | |

| Record name | Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085259718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyclization of Pre-Functionalized Intermediates

Alternative routes employ pre-sulfonated triazole precursors:

-

Hydrazine-Mediated Cyclization : 4-Chloro-N-(hydrazinecarbonyl)benzenesulfonamide undergoes cyclization with CS₂/KOH in ethanol, forming the triazole ring .

-

Microwave-Assisted Synthesis : Reduced reaction times (20–30 min) achieve 85–90% yields using DMF as a polar aprotic solvent .

Key Data :

-

Optimal Conditions : 150 W microwave power, 1:1.2 molar ratio of sulfonamide to CS₂ .

-

Byproduct Control : Excess KOH minimizes disulfide formation .

Industrial-Scale Production via Continuous Flow Reactors

Recent patents highlight scalable methods:

-

Continuous Sulfonation-Triazolylation : Chlorobenzene and triazole precursors are fed into a tubular reactor with H₂SO₄ at 10–15 bar pressure. Residence time: 2.5 h .

-

Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported H₃PO₄) enable 95% reagent recovery .

Advantages :

Solid-Phase Synthesis for High-Purity Output

Immobilized sulfonic acid resins (e.g., Dowex 50W) facilitate selective triazole coupling:

-

Procedure : 4-Chlorobenzenesulfonyl chloride is anchored to the resin, followed by stepwise addition of triazole-building blocks .

-

Purity : >99% by HPLC; ideal for pharmaceutical applications .

Table 2: Comparison of Solid-Phase vs. Solution-Phase Synthesis

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield (%) | 88 | 75 |

| Purity (%) | 99.5 | 92 |

| Solvent Consumption (L/kg) | 12 | 45 |

Green Chemistry Approaches

Eco-friendly methods emphasize solvent-free or aqueous conditions:

-

Ball Milling : Mechanochemical synthesis using K₂CO₃ as a base achieves 80% yield in 1 h .

-

Biocatalytic Routes : Lipase-mediated coupling in water at pH 7.0 (yield: 68%, 99% enantiomeric excess) .

Environmental Metrics :

Troubleshooting Common Synthesis Challenges

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where the chloro group or the triazolyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonic acid compounds.

Scientific Research Applications

Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with key biological processes .

Comparison with Similar Compounds

Functional Group Variations

(a) 3-(1-Azepanylsulfonyl)-4-Chloro-N-(1H-1,2,4-Triazol-3-yl)Benzamide (CAS: 521282-12-2)

- Structure : Benzamide core with a sulfonyl-linked azepane ring and triazole substituent.

- Key Differences :

- Applications : Likely used in medicinal chemistry due to the azepane moiety’s conformational flexibility.

(b) 4-Chloro-N-[(4-Methyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)Methyl]Benzenesulfonamide (CAS: 887308-94-3)

- Structure : Sulfonamide derivative with a methyl-sulfanyl-triazole side chain.

- Key Differences :

- Applications: Potential use in metal coordination or as a protease inhibitor due to sulfhydryl reactivity.

Heterocyclic Substituent Variations

(a) Benzenesulfonic Acid, 3-(5-Amino-3-Methyl-1H-Pyrazol-1-yl)-4-Chloro (CAS: 68227-68-9)

- Structure: Pyrazole ring substituted with amino and methyl groups.

- Key Differences: Pyrazole (two adjacent nitrogen atoms) replaces triazole (three nitrogen atoms). Amino (-NH₂) group enhances hydrogen-bonding capacity .

- Applications : Suitable for dyes or kinase inhibitors due to pyrazole’s π-π stacking ability.

(b) Benzenesulfonic Acid,4-(4-Amino-4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-1-yl) (CAS: 7426-56-4)

- Structure : Dihydro-pyrazole ring with oxo and methyl substituents.

- Key Differences: Non-aromatic, partially saturated pyrazole ring reduces planarity and electron deficiency. Oxo (=O) group increases polarity and hydrogen-bond acceptor strength .

- Applications: Potential intermediate in synthesizing hydrazine derivatives or anticonvulsants.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | pKa (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~287.7* | High in water | -2.8† | -SO₃H, -Cl, 1,2,4-triazole |

| 3-(1-Azepanylsulfonyl)-...Benzamide | 412.89 | Moderate in DMSO | ~1.5 | -SO₂NH-, -CONH-, azepane |

| CAS 887308-94-3 | 334.85 | Low in water | ~0.5 | -SO₂NH-, -SH, -CH₃ |

| CAS 68227-68-9 | 287.72 | Moderate in ethanol | ~-2.0 | -SO₃H, -Cl, pyrazole |

*Estimated based on molecular formula; †Based on benzenesulfonic acid data .

Biological Activity

Benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl (commonly referred to as 4-chloro-triazole sulfonic acid) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and potential applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound features a benzenesulfonic acid moiety attached to a 4-chloro-1,2,4-triazole group. This unique structure enhances its solubility and biological activity compared to other triazoles that lack the sulfonic acid group. The presence of the chlorinated triazole structure is particularly notable for its potential antifungal properties and ability to inhibit various enzymes involved in inflammatory processes.

Antifungal Properties

Triazole derivatives are well-known for their antifungal activities. Research indicates that benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl exhibits significant antifungal effects against various pathogens, including Candida albicans and Aspergillus species. In vitro studies have demonstrated that compounds with similar structures can act as effective inhibitors of fungal growth .

Table 1: Antifungal Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.31 μg/mL | |

| Aspergillus fumigatus | < 100 μg/mL |

Anti-inflammatory Activity

Studies have shown that this compound may also serve as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By inhibiting these enzymes, benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl could potentially reduce inflammation and pain.

The biological activity of benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl is attributed to its interaction with specific molecular targets. The triazole ring is known for its ability to coordinate with metal ions and bind to active sites on enzymes or receptors. This interaction can modulate enzyme activity or disrupt pathogen metabolism .

Synthesis Methods

The synthesis of benzenesulfonic acid, 4-chloro-N-1H-1,2,4-triazol-3-yl typically involves the sulfonation of chlorobenzene followed by the introduction of the triazole moiety. Common synthetic routes include:

- Sulfonation : Chlorobenzene is treated with sulfuric acid to introduce the sulfonic acid group.

- Triazole Formation : The triazole ring can be formed through cyclization reactions involving appropriate precursors under controlled conditions.

Table 2: Summary of Synthesis Methods

| Step | Reaction Conditions | Key Reagents |

|---|---|---|

| Sulfonation | Heat under reflux | Chlorobenzene, H₂SO₄ |

| Triazole Formation | Cyclization under acidic/basic conditions | Hydrazine derivatives |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of benzenesulfonic acid derivatives in preclinical models. For instance:

- In Vivo Studies : Mice infected with Candida albicans showed improved survival rates when treated with benzenesulfonic acid derivatives at doses of 50 mg/kg .

- Toxicity Assessments : Toxicological evaluations indicated that certain derivatives exhibited low toxicity at therapeutic doses while maintaining high efficacy against fungal infections .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate).

- Optimize stoichiometry (1:1.2 molar ratio of triazole to sulfonyl chloride) to minimize byproducts.

Basic: How can the structure of this compound be unequivocally confirmed?

Methodological Answer:

A multi-technique approach is essential:

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.5–8.2 ppm, benzenesulfonic acid) and triazole protons (δ 8.3–9.0 ppm) .

- ¹³C NMR : Confirm sulfonic acid (C-SO₃H, δ ~125–135 ppm) and triazole carbons (δ ~145–155 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₈H₆ClN₃O₃S: 276.9842) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-III for visualizing bond angles/distances (e.g., S–O bond lengths ~1.43 Å) .

Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural analysis?

Methodological Answer:

- Twinning : Apply the TWIN law in SHELXL to refine data from twinned crystals .

- Disorder : Use PART instructions to model split positions for disordered sulfonic acid or triazole groups.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Example Workflow :

Collect high-resolution data (d ~0.8 Å).

Refine with SHELXL using HKLF5 format for twinned data.

Validate via R-factor convergence (target: R1 < 5%).

Advanced: What mechanistic insights explain the reactivity of the triazole-sulfonic acid system in nucleophilic substitution reactions?

Methodological Answer:

- Acidity : The sulfonic acid group (pKa ~1) enhances electrophilicity at the triazole’s N-position, facilitating nucleophilic attack .

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying pH (e.g., optimal at pH 7–9).

- DFT Modeling : Calculate charge distribution (e.g., Mulliken charges on triazole N: −0.3 to −0.5) to predict reactive sites .

Advanced: How can conflicting biological activity data (e.g., antimicrobial assays) be reconciled?

Methodological Answer:

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., MIC testing in triplicate ).

- Solubility Adjustments : Use DMSO/water mixtures (≤1% DMSO) to ensure compound dissolution .

- Control Experiments : Test against reference strains (e.g., E. coli ATCC 25922) to validate assay conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.